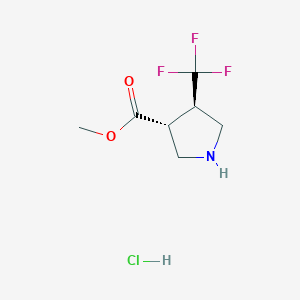

methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

CAS No.: 2140264-93-1

Cat. No.: VC8089639

Molecular Formula: C7H11ClF3NO2

Molecular Weight: 233.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2140264-93-1 |

|---|---|

| Molecular Formula | C7H11ClF3NO2 |

| Molecular Weight | 233.61 |

| IUPAC Name | methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-11-3-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |

| Standard InChI Key | RQQYZTONTAQRGS-FHAQVOQBSA-N |

| Isomeric SMILES | COC(=O)[C@H]1CNC[C@@H]1C(F)(F)F.Cl |

| SMILES | COC(=O)C1CNCC1C(F)(F)F.Cl |

| Canonical SMILES | COC(=O)C1CNCC1C(F)(F)F.Cl |

Introduction

Structural and Physicochemical Properties

Chemical Identity

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a white crystalline solid with the following key identifiers:

The stereochemistry at the 3R and 4R positions is critical for its biological activity, as the trifluoromethyl group enhances metabolic stability and electron-withdrawing effects .

Synthesis and Preparation

Synthetic Routes

Applications in Medicinal Chemistry

Central Nervous System (CNS) Drug Development

The compound serves as a building block for CNS-targeting pharmaceuticals due to its ability to cross the blood-brain barrier. The trifluoromethyl group enhances lipid solubility, improving membrane permeability. For example, derivatives of this compound have shown promise in modulating neurotransmitter systems (e.g., dopamine and serotonin receptors) .

Enzyme Inhibition

Structural analogs inhibit enzymes like arginase, which regulates nitric oxide production. This activity is leveraged in developing therapies for cardiovascular diseases and immune disorders.

Biological Activity and Mechanism

Pharmacodynamics

The compound’s rigid pyrrolidine scaffold facilitates selective interactions with biological targets. The methyl ester group can be hydrolyzed in vivo to a carboxylic acid, enhancing binding affinity to enzymes or receptors.

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Impact on Properties |

|---|---|---|

| Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate | -CF₂H vs. -CF₃ group | Reduced metabolic stability |

| trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | Benzyl substituent at N1 | Enhanced lipophilicity |

| tert-Butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | Hydroxy group at C3 | Increased hydrophilicity |

The trifluoromethyl group in the target compound confers superior metabolic stability compared to difluoromethyl analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume